molecular formula C20H13FN2O B5497481 3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile

3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No. B5497481
M. Wt: 316.3 g/mol
InChI Key: YYUAYXUXBDYJGP-UHFFFAOYSA-N
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Description

“3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile” is a chemical compound that belongs to the class of chromenes . Chromenes are an important class of oxygenated heterocyclic compounds that have gained considerable importance due to their reactivity, diverse biological activity, and therapeutic applications .


Synthesis Analysis

The synthesis of chromenes, including “3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile”, can be achieved through a one-pot three-component synthesis . This involves the reaction of malononitrile, aldehyde, and dimedone, 4-hydroxycoumarine, or 2-naphthole at 70 °C under solvent-free conditions . The process is facilitated by the use of nano-cellulose/Ti(IV)/Fe3O4 as natural-based magnetic nano-catalysts .


Molecular Structure Analysis

The molecular structure of “3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile” can be determined using various spectroscopic methods such as FT-IR, FESEM, EDS, XRD, TGA-DTA, and VSM . The structure and morphology of the synthesized compound are characterized by these techniques .


Chemical Reactions Analysis

The chemical reactions involving “3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile” are typically multi-component reactions (MCRs) . MCRs are important and useful tools for producing complex molecules from simple raw materials. In these reactions, three or more simple raw materials participate in a condensation reaction to form more complex organic molecules through the formation of carbon–carbon or carbon–heteroatom bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile” can be analyzed using various techniques. For instance, the IR-spectrum of similar compounds exhibited characteristic absorption-bands at υ 3336, 3211 cm −1 for NH 2 and 2188 cm −1 for the CN groups .

Scientific Research Applications

Anticancer Properties

The synthesis of 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, closely related to the specified compound, has been investigated for potential anticancer properties. These compounds, specifically 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, have shown potent cytotoxic activity against colorectal cancer cell lines. They induce apoptosis through the down-regulation of Bcl-2 expression and up-regulation of Bax, caspase-3, -8, and -9 genes. These studies suggest that these compounds could be valuable candidates for chemotherapy in colon cancer treatment (Hanifeh Ahagh et al., 2019).

Chemical Synthesis and Derivatives

The compound has also been a subject of study in chemical synthesis. One study detailed the non-catalytic synthesis of 3-Amino-1H-benzo[f]chromene-2-carbonitriles, including the formation of reactive intermediate products (Osipov et al., 2013). Additionally, another study focused on the synthesis of 3-Amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles in aqueous media, highlighting the environmental friendliness of the synthetic method (Shi et al., 2006).

Chemosensor Application

A specific benzo[h]chromene derivative has been used as a ‘Turn On’ fluorescence chemosensor for the selective detection of Pb2+. This demonstrates the potential application of these compounds in environmental and biological monitoring (Sinha et al., 2013).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of benzo[h]chromene derivatives. For example, the synthesis of novel halogen derivatives of benzo[h]chromene showed promising antimicrobial activities, suggesting their potential use in combating microbial infections (Khafagy et al., 2002).

Future Directions

The future directions in the research of “3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile” and similar compounds could involve the development of new and safer synthetic methods . The use of visible light has been suggested as a powerful strategy for the synthesis of highly biodynamic organic molecules . This approach is environmentally friendly, easy to operate, and cost-effective .

properties

IUPAC Name

3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O/c21-14-6-3-5-13(10-14)18-16(11-22)20(23)24-17-9-8-12-4-1-2-7-15(12)19(17)18/h1-10,18H,23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUAYXUXBDYJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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